molecular formula C20H21NO4S B2877314 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 899214-98-3

1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No. B2877314
CAS RN: 899214-98-3
M. Wt: 371.45
InChI Key: MEDFLWJDXJLZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. This enzyme plays a crucial role in the signaling pathways of cytokines, which are proteins that regulate the immune system. BMS-986165 has been identified as a potential therapeutic agent for various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.

Mechanism of Action

1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one specifically inhibits the activity of TYK2, which is a member of the Janus kinase (JAK) family of enzymes. TYK2 plays a critical role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. By inhibiting TYK2 activity, 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one blocks the downstream signaling of these cytokines, which are implicated in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been shown to inhibit the production of several pro-inflammatory cytokines, including IL-12, IL-23, and interferon-gamma (IFN-γ). In addition, 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one treatment has been associated with a reduction in the number of activated T cells and a decrease in the expression of genes involved in inflammation. These effects suggest that 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has potent anti-inflammatory properties and may be effective in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one in lab experiments is that it specifically targets TYK2, which is a key enzyme in the cytokine signaling pathway. This specificity allows for a more targeted approach to studying the effects of cytokine inhibition on autoimmune diseases. However, one limitation of using 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is that it is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cells.

Future Directions

There are several potential future directions for the study of 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one. One area of research could focus on the combination of 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one with other therapeutic agents to enhance its efficacy. Another potential direction could be the development of more potent and selective TYK2 inhibitors. Additionally, further studies are needed to evaluate the safety and efficacy of 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one in humans and to determine its potential as a therapeutic agent for autoimmune diseases.

Synthesis Methods

The synthesis of 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one involves several steps, including the reaction of 6-bromo-1-butyne with 2-amino-5-methoxybenzenesulfonamide to form the corresponding alkyne. This intermediate is then subjected to a Sonogashira coupling reaction with 2-chloro-3-(4-methoxyphenyl)quinoline to yield the final product.

Scientific Research Applications

1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, treatment with 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one led to a significant reduction in skin inflammation and improved skin histology. In a mouse model of lupus, 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one treatment resulted in a reduction in autoantibody levels and improved kidney function. These promising results have led to the initiation of clinical trials to evaluate the safety and efficacy of 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one in humans.

properties

IUPAC Name

3-(benzenesulfonyl)-1-butyl-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-3-4-12-21-14-19(26(23,24)16-8-6-5-7-9-16)20(22)17-13-15(25-2)10-11-18(17)21/h5-11,13-14H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDFLWJDXJLZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one

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